Boc-L-6-hydroxynorleucine

Description

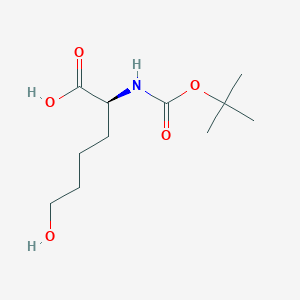

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463788 | |

| Record name | BOC-L-6-HYDROXYNORLEUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77611-37-1 | |

| Record name | BOC-L-6-HYDROXYNORLEUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-6-hydroxynorleucine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for Boc-L-6-hydroxynorleucine. This valuable building block is integral to peptide synthesis and the development of novel therapeutics.

Core Chemical Properties

This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group enhances its stability and solubility, making it a versatile component in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group at the 6-position of the norleucine side chain offers a site for further functionalization, enabling the creation of unique peptide structures and conjugates.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 77611-37-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 247.29 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 421.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [4] |

| Optical Rotation ([α]D²⁰) | -6.0 to -8.0° (c = 7.3 in MeOH) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage | 2-8°C | [1][4] |

Chemical Structure

The structure of this compound is characterized by a six-carbon aliphatic side chain with a terminal hydroxyl group and a Boc-protected amine at the alpha-carbon.

| Identifier | String |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 |

| InChIKey | BRFDKSWARKFUGQ-QMMMGPOBSA-N |

Spectroscopic Data

Based on the structure and data for similar Boc-protected amino acids, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons on the aliphatic side chain, the alpha-proton, and the hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the norleucine backbone and side chain.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the carbamate, and the C=O stretches of the carbamate and carboxylic acid.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ or other relevant adducts consistent with the molecular weight of 247.29.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the N-Boc protection of amino acids can be adapted. The following represents a generalized workflow based on established methods.

General Synthesis of Boc-Protected Amino Acids

The most common method for the synthesis of Boc-amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-6-hydroxynorleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or dilute HCl

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve L-6-hydroxynorleucine in an aqueous solution containing a base such as triethylamine or sodium hydroxide. A common solvent system is a 1:1 mixture of dioxane and water.[5]

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O), typically in a slight molar excess.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture may become homogeneous during the reaction.[5]

-

Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and byproducts.[5]

-

Acidify the aqueous layer to a pH of approximately 2-3 using a 5% citric acid solution or dilute HCl. This will protonate the carboxylic acid, causing the Boc-protected amino acid to become less water-soluble.[5]

-

Extract the product into an organic solvent such as ethyl acetate.[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

General Purification of Boc-Protected Amino Acids

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

A common solvent system for recrystallization is ethyl acetate/hexane.[6] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Alternatively, for oily products, conversion to a dicyclohexylamine (DCHA) salt can facilitate the formation of a crystalline solid which can be easily purified by recrystallization. The free acid can then be regenerated.[5][6]

Column Chromatography:

-

Silica gel chromatography using a gradient of ethyl acetate in hexane is a standard method for purifying Boc-protected amino acids.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Biological Context and Applications

This compound is primarily utilized as a building block in peptide synthesis.[1] The Boc protecting group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), which is a key step in Boc-based solid-phase peptide synthesis (SPPS).[7][8]

The hydroxyl group on the side chain provides a reactive handle for post-synthetic modifications of peptides. This allows for the introduction of labels, cross-linkers, or other moieties to study peptide structure and function, or to enhance therapeutic properties. Its incorporation into peptides is crucial for the development of new drugs, particularly those targeting specific receptors or enzymes.[1]

The following diagram illustrates the logical relationship of this compound in the context of peptide synthesis and drug development.

References

The Biochemical Versatility of Boc-L-6-hydroxynorleucine: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Key Building Block in Modern Biochemistry and Pharmaceutical Development

Boc-L-6-hydroxynorleucine, a non-proteinogenic amino acid derivative, has emerged as a critical building block in the synthesis of complex peptides and novel therapeutic agents. Its unique structural features—a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a terminal hydroxyl group on its six-carbon side chain—confer significant advantages in synthetic chemistry, making it a valuable tool for researchers in peptide synthesis, drug development, and protein engineering.[1] This technical guide provides a comprehensive overview of the biochemical applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including histone deacetylase (HDAC) inhibitors.

Core Applications in Biochemistry and Drug Discovery

This compound serves as a versatile scaffold in the design and synthesis of bioactive molecules. The Boc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the terminal hydroxyl group provides a reactive handle for further chemical modifications and conjugations.[1]

Key application areas include:

-

Peptide Synthesis: It is a fundamental component in the synthesis of custom peptides, where its incorporation can introduce unique structural and functional properties.[1]

-

Drug Development: The molecule is instrumental in the design of novel pharmaceuticals, particularly as a linker or functionalized component in targeted therapies.[1]

-

Histone Deacetylase (HDAC) Inhibitors: The structural backbone of this compound is highly amenable for the synthesis of HDAC inhibitors, a promising class of anti-cancer agents. The hydroxylated side chain can be modified to incorporate a zinc-binding group (ZBG), a critical pharmacophore for HDAC inhibition.

-

Bioconjugation: The terminal hydroxyl group allows for the attachment of various biomolecules, making it useful in bioconjugation techniques for diagnostics and targeted drug delivery.[1]

-

Protein Engineering: Incorporation of this non-natural amino acid can enhance the stability and functionality of proteins.[1]

This compound in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have emerged as a promising therapeutic strategy, with several compounds approved for clinical use.

The general structure of an HDAC inhibitor comprises three key moieties: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group. This compound is an ideal precursor for the linker and ZBG components of HDAC inhibitors. Its aliphatic chain can serve as the linker, and the terminal hydroxyl group can be converted into various ZBGs, such as a hydroxamic acid.

Quantitative Data on HDAC Inhibition

| Compound Class | Target HDAC Isoform(s) | Representative IC50 Values |

| Hydroxamic acid derivatives with aliphatic linkers | HDAC1, HDAC6 | HDAC1: 5.30 ± 1.31 µM; HDAC6: 8.90 ± 1.90 µM[2] |

| Selective HDAC6 Inhibitors | HDAC6 | HDAC6: 4.20 ± 1.27 µM (over 10-fold selectivity vs HDAC1)[2] |

| Tryptoline-derived selective HDAC6 inhibitors | HDAC1, HDAC6 | HDAC1: 1790 ± 1.0 nM; HDAC6: 83.6 ± 1.1 nM (21-fold selectivity)[3] |

| α-Amino amide-based non-hydroxamate inhibitors | HDAC6 | IC50 = 0.31 µM (against Hela cells)[4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound in the synthesis of HDAC inhibitors.

Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor from this compound

This protocol outlines a representative synthetic route for converting this compound into a potential HDAC inhibitor bearing a hydroxamic acid as the zinc-binding group.

Step 1: Protection of the Terminal Hydroxyl Group

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a silyl protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., imidazole).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the product by column chromatography to obtain the silyl-protected this compound.

Step 2: Coupling with a "Cap" Group

-

Activate the carboxylic acid of the silyl-protected this compound using a standard peptide coupling reagent (e.g., HATU, HBTU) in the presence of a tertiary amine base (e.g., diisopropylethylamine - DIPEA).

-

Add the desired "cap" amine to the activated amino acid.

-

Stir the reaction at room temperature until completion.

-

Purify the resulting amide by column chromatography.

Step 3: Deprotection of the Silyl Group

-

Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran - THF).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the TBDMS protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Purify the resulting alcohol by column chromatography.

Step 4: Oxidation to the Carboxylic Acid

-

Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the carboxylic acid intermediate.

Step 5: Formation of the Hydroxamic Acid

-

Activate the newly formed carboxylic acid using a coupling reagent (e.g., HATU, EDC).

-

Add hydroxylamine hydrochloride and a base (e.g., DIPEA) to the reaction mixture.

-

Stir at room temperature until the hydroxamic acid formation is complete.

-

Purify the final hydroxamic acid derivative by chromatography or recrystallization.

Step 6: Boc Deprotection (Final Step)

-

Treat the purified hydroxamic acid with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

-

Evaporate the solvent and excess acid to yield the final HDAC inhibitor as a salt.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against specific HDAC isoforms.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Trypsin solution (developer).

-

Synthesized inhibitor compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorometer.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the inhibitor dilutions. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the trypsin developer solution.

-

Incubate at room temperature for 30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 470 nm emission).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]

-

Visualizing the Role of this compound in HDAC Inhibitor Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of synthesizing an HDAC inhibitor using this compound and the general mechanism of HDAC inhibition.

Caption: Synthetic workflow for an HDAC inhibitor from this compound.

Caption: General mechanism of histone deacetylase (HDAC) inhibition.

Conclusion

This compound is a powerful and versatile building block for biochemical research and drug discovery. Its bifunctional nature, combining a protected amine and a modifiable hydroxyl group, makes it particularly well-suited for the synthesis of complex peptides and targeted therapeutics. As demonstrated, its application in the development of HDAC inhibitors highlights its potential to contribute to the creation of next-generation therapies for a range of diseases. The synthetic accessibility and chemical tractability of this compound ensure its continued importance in the arsenal of medicinal chemists and biochemists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20180362472A1 - Hdac inhibitors - Google Patents [patents.google.com]

Expanding the Peptidic Universe: A Technical Guide to the Discovery and Significance of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, overcoming the inherent limitations of their natural counterparts. This technical guide provides an in-depth exploration of the discovery, synthesis, and incorporation of UAAs into peptides. It details the profound impact of these modifications on peptide stability, binding affinity, and pharmacokinetic profiles, supported by quantitative data. Furthermore, this guide offers comprehensive experimental protocols for the synthesis and analysis of UAA-containing peptides and visualizes key biological pathways and experimental workflows, serving as a vital resource for professionals in the field.

Introduction: Beyond Nature's Alphabet

Peptides are fundamental biological molecules with diverse roles as hormones, neurotransmitters, and therapeutic agents.[1][2] However, their development as drugs is often hampered by poor metabolic stability, low bioavailability, and limited conformational diversity.[3][4] The introduction of unnatural amino acids—amino acids not found among the 20 proteinogenic building blocks—offers a powerful strategy to address these challenges.[5][6] UAAs can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space to engineer peptides with enhanced therapeutic properties.[6] These modifications can confer resistance to enzymatic degradation, constrain peptide conformation to improve receptor binding, and introduce novel functionalities for imaging or targeted drug delivery.[6][7]

The Significance of Unnatural Amino Acids in Peptides

The strategic incorporation of UAAs can dramatically improve the drug-like properties of peptides. Key advantages include:

-

Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases in the body. Introducing UAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[8][9][10]

-

Improved Pharmacokinetic Profiles: UAA modifications can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[6] Furthermore, modifications like N-methylation can improve membrane permeability and oral bioavailability.[8][11]

-

Increased Binding Affinity and Selectivity: The novel side chains of UAAs can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[6][12][13] Conformational constraints introduced by UAAs can also lock the peptide into a bioactive conformation.[6]

-

Bio-orthogonal Handles: UAAs can introduce chemically unique groups, such as azides and alkynes, that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[6]

Quantitative Impact of UAA Incorporation

The benefits of incorporating UAAs into peptides are not merely theoretical. A growing body of evidence demonstrates significant, quantifiable improvements in key therapeutic parameters. The following tables summarize representative data from various studies.

Table 1: Enhancement of Peptide Half-Life through UAA Incorporation

| Peptide/Analog | UAA Modification | Half-Life (in vitro/in vivo) | Fold Improvement | Reference |

| (L)-GLP1 | None | < 1 hour (in presence of Proteinase K) | - | [10] |

| (D)-GLP1 | All L-amino acids replaced with D-amino acids | > 6 hours (80% remaining) (in presence of Proteinase K) | > 6 | [10] |

| Lcf1 (RRWQWR) | None | - | - | [14] |

| Lcf5 (cyclo-RRWQWR) | Cyclization | Longer half-life than Lcf1 | Not specified | [14] |

| KSL (KKVVFKVKFK) | None | - | - | [14] |

| KSL7 (kKVVFKVKFk) | D-amino acid substitution | Longer half-life than KSL | Not specified | [14] |

Table 2: Improvement of Binding Affinity with UAAs

| Peptide/Analog | Target | UAA Modification | Binding Affinity (IC50/Kd) | Fold Improvement | Reference |

| tMBM3 | Menin | None | > 1000 nM | - | [12] |

| Library Hit 1 | Menin | Multiple UAAs | 9.8 nM | > 100 | [12] |

| Peptide 2 | 14-3-3 protein | None | 103 ± 9 nM (Kd) | - | [13] |

| Peptide 22 (AdCe) | 14-3-3 protein | Two non-natural amino acids | 38 ± 3 nM (Kd) | 2.7 | [13] |

| GRPR-targeted ligand | GRPR | None | - | - | [15] |

| LW01080 | GRPR | Tle10 substitution | Comparable to reference | - | [15] |

Table 3: Enhancement of Bioavailability with N-Methylated Amino Acids

| Peptide/Analog | UAA Modification | Permeability (Papp) / Oral Bioavailability (%) | Improvement | Reference |

| Somatostatin Analog 1 | None | Low | - | [16] |

| Somatostatin Analog 8 | Multiple N-methylations | Significantly increased permeability | 9.9% oral bioavailability | [16] |

| Cyclic Peptide 2 series | N-methylation | Improved cell permeability | - | [17] |

Methodologies for UAA Incorporation

Two primary methodologies are employed for the site-specific incorporation of unnatural amino acids into peptides: chemical synthesis and biological synthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone for creating peptides containing UAAs.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18][19]

This protocol outlines the manual synthesis of a peptide containing a UAA using the fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials:

-

Fmoc-protected amino acids (including the desired UAA)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

-

Acetonitrile (ACN)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[21]

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

Biological Synthesis: Nonsense Suppression

Nonsense suppression is a powerful technique for incorporating UAAs into proteins and peptides expressed in living cells (e.g., E. coli).[22][23] This method utilizes an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto its cognate tRNA, which has an anticodon that recognizes a nonsense (stop) codon (e.g., UAG, amber).[2][24] When this system is introduced into a cell along with a gene containing a nonsense codon at the desired position, the UAA is incorporated into the growing polypeptide chain.[23][25]

This protocol provides a general outline for incorporating a UAA into a protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired position.

-

Plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired UAA.[26]

-

The desired unnatural amino acid.

-

Standard cell culture media and antibiotics.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair.

-

Cell Culture:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics to an optimal density (e.g., OD600 of 0.6-0.8).

-

Supplement the culture medium with the unnatural amino acid (typically 1-10 mM).

-

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for T7-based systems).

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).

-

Analysis: Confirm the successful incorporation of the UAA by mass spectrometry.

Visualizing the Impact and Workflow

Signaling Pathway Modulation by UAA-Containing Peptides

UAAs can be used to create sophisticated molecular probes to dissect complex biological signaling pathways. For example, photo-crosslinking UAAs can be incorporated into peptide ligands to identify binding partners and map protein-protein interactions within a signaling cascade, such as those initiated by G-protein coupled receptors (GPCRs).[1][5][6]

References

- 1. bio.msu.ru [bio.msu.ru]

- 2. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs [research.google]

- 3. Methods and compositions for the production of orthogonal tRNA-aminoacyl tRNA synthetase pairs (Patent) | OSTI.GOV [osti.gov]

- 4. Automated orthogonal tRNA generation. [repository.cam.ac.uk]

- 5. Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. peptide.com [peptide.com]

- 10. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifetein.com [lifetein.com]

- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 21. rsc.org [rsc.org]

- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 23. mdpi.com [mdpi.com]

- 24. communities.springernature.com [communities.springernature.com]

- 25. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Boc-L-Nle(6-OH)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butyloxycarbonyl-6-hydroxy-L-norleucine, or Boc-L-Nle(6-OH)-OH, is a synthetic amino acid derivative. The presence of the Boc protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis, allowing for the stepwise addition of amino acids. The hydroxyl group on the side chain offers a site for further modification, such as glycosylation or attachment of labels, making it a versatile tool in peptidomimetic and drug discovery research. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological assays.

Core Properties of Boc-L-Nle(6-OH)-OH

While detailed experimental data is limited, basic physical and chemical properties have been compiled from various suppliers.

Table 1: Physical and Chemical Properties of Boc-L-Nle(6-OH)-OH

| Property | Value | Source |

| CAS Number | 77611-37-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₅ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| Alternate Names | Boc-L-6-Hydroxynorleucine | [2] |

| Storage Conditions | 2-8°C, Sealed in a dry place | [3] |

Solubility Profile

Quantitative solubility data for Boc-L-Nle(6-OH)-OH in various solvents is not publicly available. However, the solubility of structurally similar Boc-protected amino acids can provide a useful starting point for solvent screening. The polarity of the side chain plays a significant role in solubility.[4] The linear, aliphatic side chain of norleucine is nonpolar, but the terminal hydroxyl group in Boc-L-Nle(6-OH)-OH introduces polarity, which will influence its solubility profile.

Table 2: Comparative Solubility of Structurally Related Boc-Amino Acids

| Compound | Solvent | Solubility | Source |

| Boc-L-Nle-OH | DMSO | ≥ 200 mg/mL | [5] |

| Boc-L-Leu-OH | DMSO | 100 mg/mL (requires sonication) | [6] |

| Acetic Acid | Soluble (c=2) | [3] | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [3] | |

| General Boc-Amino Acids | DMF, NMP, DCM | Generally Soluble | [4][7] |

Based on this comparative data, it is anticipated that Boc-L-Nle(6-OH)-OH will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol. The presence of the hydroxyl group may also confer some limited solubility in aqueous buffers, particularly at non-neutral pH.

General Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like Boc-L-Nle(6-OH)-OH.

Materials:

-

Boc-L-Nle(6-OH)-OH

-

A panel of solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-L-Nle(6-OH)-OH to a known volume of each solvent in a series of vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Stability Profile

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved by acids.[7][] Therefore, Boc-L-Nle(6-OH)-OH is expected to be unstable in acidic environments. Supplier recommendations to store the compound at 2-8°C suggest that it may be susceptible to degradation at higher temperatures over long periods.

General Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of Boc-L-Nle(6-OH)-OH under various conditions, in line with ICH guidelines.[9][10]

1. Forced Degradation Study:

-

Purpose: To identify potential degradation products and pathways.

-

Conditions:

-

Acidic: 0.1 M HCl at room temperature and 60°C.

-

Basic: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Stored at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Exposed to light (ICH Q1B guidelines).

-

-

Analysis: Monitor the sample at various time points by HPLC, looking for the appearance of new peaks and a decrease in the parent compound peak area.

2. Long-Term and Accelerated Stability Study:

-

Purpose: To determine the shelf-life and recommended storage conditions.

-

Conditions:

-

Long-Term: 2-8°C (recommended storage).

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

-

Methodology:

-

Store aliquots of the compound under the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for purity and identity using a stability-indicating HPLC method.

-

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for determining the solubility and stability of a novel amino acid derivative.

Caption: A general workflow for the solubility and stability characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Modified amino acids like Boc-L-Nle(6-OH)-OH are often incorporated into peptides to probe or modulate biological pathways. The hydroxylated norleucine could, for instance, be part of a synthetic peptide designed to interact with a kinase, where the hydroxyl group might mimic a serine or threonine residue.

Caption: A hypothetical kinase cascade modulated by a peptide containing a modified amino acid.

References

- 1. geno-chem.com [geno-chem.com]

- 2. scbt.com [scbt.com]

- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Derivatives

Introduction: The Imperative of Amine Protection

In the precise world of organic synthesis, particularly in peptide and pharmaceutical development, controlling the reactivity of functional groups is paramount. The amino group of amino acids is a potent nucleophile, prone to engaging in undesirable side reactions during the intricate process of peptide chain elongation or the synthesis of complex organic molecules.[1][2] To ensure reactions proceed with high selectivity and yield, a temporary shield—a protecting group—is employed.[3] The ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively and efficiently without compromising the integrity of the molecule.[3] Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone of modern synthetic chemistry.[4][5]

This guide provides a comprehensive technical overview of the Boc protecting group's role in amino acid derivatives, detailing its chemical principles, applications, experimental protocols, and strategic importance in research and drug development.

The Boc Protecting Group: Core Principles and Properties

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[4][6] Its widespread use stems from a unique combination of stability and controlled lability, making it an invaluable tool in multi-step syntheses.[4][5]

Key Chemical Properties:

-

Acid Lability: The Boc group is its defining feature. It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]

-

Base and Nucleophile Stability: It is exceptionally stable to strong bases and a wide array of nucleophilic reagents, which allows for selective reactions at other sites of the molecule.[4][8]

-

Hydrogenolysis Stability: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, a crucial feature for orthogonal protection strategies.[4][5]

-

Physical Properties: Many Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods, making them convenient reagents in the laboratory.[4][9]

Mechanisms of Action: Protection and Deprotection

A thorough understanding of the reaction mechanisms is essential for optimizing conditions and troubleshooting potential issues.

Nα-Boc Protection

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[10][11] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the electrophilic carbonyl carbons of the anhydride.[4][6]

Nα-Boc Deprotection

The removal of the Boc group is achieved with a moderately strong acid, like TFA.[12] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decomposes (decarboxylates) to release the free amine and carbon dioxide.[10][13][14]

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the protection and deprotection of amino acids using the Boc group.

Protocol: Nα-Boc Protection of a General Amino Acid

This protocol describes a standard procedure for the N-protection of an amino acid in solution using di-tert-butyl dicarbonate.[4]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water or THF/Water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) and a base like NaOH (1.5 eq) in a 1:1 mixture of dioxane and water. Stir until a clear solution is formed.[4]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution portion-wise while maintaining vigorous stirring.[4]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[15]

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the organic solvent.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. A precipitate of the product should form.[4]

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-Boc protected amino acid.[4]

Protocol: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the critical deprotection step within a typical Boc-SPPS cycle.[16]

Materials:

-

Boc-protected peptide-resin

-

Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6][16]

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM[13]

-

Wash Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Scavenger (optional, e.g., 0.5% Dithioethane (DTE) if sensitive residues are present)[6][13]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM within a reaction vessel for at least 30 minutes.[10]

-

Pre-wash: Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 2-5 minutes and drain.[6][16]

-

Deprotection: Add a fresh portion of the TFA/DCM deprotection solution (if required, containing a scavenger). Agitate the mixture for 15-30 minutes at room temperature to ensure complete Boc removal.[10][16]

-

Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is DCM (3x), followed by IPA (2x), and finally DCM (3x).[10][16]

-

Neutralization: The newly deprotected N-terminal amine is present as a trifluoroacetate salt and must be neutralized.[13] Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes. Drain and repeat the neutralization step.[16]

-

Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the next coupling step.[10] The presence of a free primary amine can be confirmed with a qualitative Kaiser (ninhydrin) test.[10]

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of SPPS by R.B. Merrifield.[6] The "Boc/Bzl" strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups (Bzl) for permanent side-chain protection.[] This difference in acid lability, while not perfectly orthogonal, is the cornerstone of the strategy. The Nα-Boc group is removed at each cycle with moderate acid (e.g., 50% TFA), while the side-chain protectors and the peptide-resin linkage are cleaved only at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (HF).[16][18]

While the milder, base-labile Fmoc strategy has become more prevalent, Boc chemistry remains advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the acidic deprotection conditions can disrupt secondary structures.[][19]

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection schemes, where multiple protecting groups can be removed selectively under different conditions.[20] This is critical for synthesizing complex, modified peptides such as cyclic or branched structures.[14] The Boc group's acid lability makes it orthogonal to:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed with a base (e.g., piperidine).[6][21]

-

Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis.[5]

-

Alloc (Allyloxycarbonyl) group: Removed by a palladium(0) catalyst.[14]

Challenges: Side Reactions and Scavengers

The primary challenge in Boc chemistry arises from the tert-butyl cation (t-Bu⁺) generated during acidic deprotection.[13] This reactive electrophile can attack nucleophilic amino acid side chains, leading to unwanted modifications.[4]

-

Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[4]

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]

-

Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenolic groups are also targets for alkylation.[4][7]

To mitigate these side reactions, scavengers are added to the deprotection cocktail.[19] These are nucleophilic agents that are more reactive or present in higher concentrations than the sensitive residues, effectively trapping the t-Bu⁺ cations before they can modify the peptide.[7][22]

Applications in Drug Development

Boc-protected amino acids are indispensable intermediates in the pharmaceutical industry.[9] Their stability and predictable reactivity are crucial for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

-

Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogues, Boc protection is critical for ensuring the correct amino acid sequence, thereby improving the purity and yield of intermediates.[1]

-

Antibiotic Production: Boc chemistry is used in the side-chain modification of penicillin-class antibiotics, preventing unwanted reactions at the amino group.[1]

-

Small Molecule Synthesis: The Boc group is widely used beyond peptides to protect amines during the synthesis of a vast range of small molecule drugs, including anticancer agents.[1][23]

-

Peptidomimetics: The incorporation of non-canonical amino acids, often supplied in their Boc-protected form, is a key strategy for enhancing the stability and bioavailability of peptide-based drugs.[24]

Quantitative Data Summary

The efficiency of protection and deprotection steps is critical to the overall success of a synthesis. The following tables summarize key quantitative data.

Table 1: Typical Conditions for Nα-Boc Protection of Primary Amines

| Base / Solvent System | Reagent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| TEA / THF | (Boc)₂O | Room Temp. | 2 - 18 | >90 | [15] |

| NaOH / Dioxane:Water | (Boc)₂O | 0 to Room Temp. | 4 - 12 | >95 | [4] |

| TEA / Dioxane:Water | BOC-ON | Room Temp. | 2 | Excellent | [20] |

| None / Water:Acetone | (Boc)₂O | Room Temp. | 0.1 - 0.25 | 90 - 98 |[15] |

Table 2: Comparison of Acidic Reagents for Nα-Boc Deprotection

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Reference |

|---|---|---|---|

| Typical Concentration | 20-55% in DCM; 100% (neat) | 4M in Dioxane; 1-4M in EtOAc | [12][25] |

| Reaction Time | 5 min - 2 hours | 30 min - hours | [12][25] |

| Typical Yield | >95% | >95% | [12][15] |

| Key Advantage | High solubility for reactants | Product often a crystalline HCl salt, aiding purification | [12] |

| Consideration | Using 55% TFA/DCM gives higher purity than 100% TFA | Can be less selective for highly sensitive substrates |[12][25] |

Table 3: Common Scavengers and Their Targets in Boc Deprotection

| Scavenger | Target Residue(s) | Typical Cocktail Component | Reference |

|---|---|---|---|

| Triisopropylsilane (TIS) | General carbocation scavenger | TFA/TIS/H₂O (95:2.5:2.5) | [19] |

| 1,2-Ethanedithiol (EDT) | Tryptophan | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | [19] |

| Thioanisole | Methionine, Tyrosine | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | [3][19] |

| Anisole | General carbocation scavenger | HF/anisole (9:1) |[3] |

Table 4: High-Level Comparison of Boc vs. Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy | Reference |

|---|---|---|---|

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [26] |

| Deprotection Condition | Moderate Acid (TFA) | Base (Piperidine) | [][26] |

| Side-Chain Protection | Acid-labile (Bzl-based) | Acid-labile (tBu-based) | [][26] |

| Final Cleavage | Strong Acid (HF, TFMSA) | Strong Acid (TFA) | [18] |

| Orthogonality | Quasi-orthogonal | Fully orthogonal | [26] |

| Advantages | Lower reagent cost; better for hydrophobic/aggregating peptides | Milder conditions; easier automation; higher purity for routine synthesis | [][26] |

| Disadvantages | Harsh final cleavage (HF); potential for acid-catalyzed side reactions | Higher reagent cost; potential for base-catalyzed side reactions |[26] |

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a robust and indispensable tool in the synthesis of amino acid-containing molecules.[5] Its unique combination of stability to a wide range of conditions and facile removal with acid provides a powerful and reliable strategy for the selective protection of amines. While the milder Fmoc strategy has become dominant in many applications, a deep understanding of Boc chemistry, its mechanisms, advantages, and limitations remains critical for researchers, scientists, and drug development professionals. The strategic choice between Boc, Fmoc, or a combination of orthogonal protecting groups is dictated by the specific molecular target, enabling the successful synthesis of everything from simple peptides to complex, life-saving pharmaceuticals.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

- 21. total-synthesis.com [total-synthesis.com]

- 22. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Boc-L-6-hydroxynorleucine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-6-hydroxynorleucine (Boc-L-6-hydroxynorleucine) is a valuable synthetic amino acid derivative utilized in peptide synthesis and the development of novel pharmaceutical agents. The presence of the Boc protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains, while the terminal hydroxyl group on the side chain offers a site for further functionalization or conjugation. This technical guide provides a summary of its structural and expected spectroscopic properties, alongside a general protocol for its synthesis and purification.

Chemical Structure and Properties

This compound possesses a chiral center at the alpha-carbon (C2) and is characterized by a six-carbon aliphatic side chain terminating in a primary alcohol.

| Property | Value |

| CAS Number | 77611-37-1 |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110-112 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands for IR spectroscopy. These predictions are based on standard values for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1' (Boc, 9H) | ~1.45 | Singlet (s) | Characteristic signal for the nine equivalent protons of the tert-butyl group. |

| H3, H4, H5 (Side chain, 6H) | 1.30 - 1.90 | Multiplet (m) | Overlapping signals for the methylene groups of the aliphatic side chain. |

| H6 (Side chain, 2H) | ~3.60 | Triplet (t) | Methylene group adjacent to the terminal hydroxyl group. |

| H2 (α-proton, 1H) | 4.00 - 4.30 | Multiplet (m) | Alpha-proton, typically a doublet of doublets or a multiplet due to coupling with the NH and H3 protons. |

| NH (Amide, 1H) | 5.00 - 5.50 | Doublet (d) | Amide proton, its chemical shift can be broad and solvent-dependent. |

| OH (Hydroxyl, 1H) | Variable | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| COOH (Carboxylic acid, 1H) | >10.0 | Broad Singlet (br s) | Acidic proton, often not observed or very broad. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1' (Boc, 3 x CH₃) | ~28.5 | Methyl carbons of the tert-butyl group. |

| C4 (Side chain) | ~22.0 | Methylene carbon. |

| C5 (Side chain) | ~32.0 | Methylene carbon. |

| C3 (Side chain) | ~34.0 | Methylene carbon. |

| C2 (α-carbon) | ~53.0 | Alpha-carbon attached to the amino group. |

| C6 (Side chain) | ~62.0 | Methylene carbon attached to the hydroxyl group. |

| C2' (Boc, quat. C) | ~80.0 | Quaternary carbon of the tert-butyl group. |

| C3' (Boc, C=O) | ~156.0 | Carbonyl carbon of the Boc group. |

| C1 (Carboxyl, C=O) | ~175.0 | Carboxylic acid carbonyl carbon. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group of the side chain and carboxylic acid. |

| 3350 - 3250 | N-H stretch | Amide N-H stretching. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H stretching from the side chain and Boc group. |

| ~1710 (strong) | C=O stretch | Carbonyl of the carboxylic acid. |

| ~1690 (strong) | C=O stretch | Carbonyl of the Boc-amide group. |

| ~1520 | N-H bend | Amide II band. |

| ~1160 | C-O stretch | C-O stretching of the Boc group. |

| ~1050 | C-O stretch | C-O stretching of the primary alcohol. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the protection of the amino group of L-6-hydroxynorleucine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-6-hydroxynorleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-6-hydroxynorleucine in a mixture of dioxane (or THF) and water.

-

Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic pH (around 9-10).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like hexane or ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or citric acid solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phasing, baseline correction, and peak integration.

IR Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Chemical structure of this compound.

Technical Guide to the Physical Characteristics of Boc-L-6-hydroxynorleucine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of N-α-Boc-L-6-hydroxynorleucine powder. The information presented herein is essential for its proper handling, storage, and application in research and development, particularly in the field of peptide synthesis and drug design.

Physical and Chemical Properties

Boc-L-6-hydroxynorleucine is a derivative of the amino acid norleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification enhances its stability and solubility in organic solvents, making it a valuable building block in solid-phase and solution-phase peptide synthesis.

The quantitative physical and chemical properties of this compound powder are summarized in the tables below. Data is aggregated from various suppliers and literature sources.

Table 1: General Properties

| Property | Value |

| CAS Number | 77611-37-1 |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white crystalline powder or solid. |

Table 2: Physicochemical Data

| Parameter | Value Range |

| Melting Point | 108 - 119 °C |

| Purity (by HPLC) | ≥95% to ≥99% |

| Optical Rotation | [α]²⁰/D = -6.0 to -8.0° (c=7.3 in Methanol) |

| Predicted pKa | 3.98 ± 0.21 |

Table 3: Solubility Profile

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Insoluble |

Stability and Storage

Proper storage is critical to maintain the integrity and purity of this compound powder. The Boc protecting group is labile under acidic conditions, and the compound can be susceptible to degradation from moisture.

Table 4: Recommended Storage Conditions

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C to -80°C | Up to 6 months or more. | Store in a tightly sealed container, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| Short-term Storage | 2°C to 8°C | Up to one week. | Keep in a desiccated environment. |

The following diagram illustrates the key factors that can affect the stability of the compound.

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Alphabet of Life

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents.[1][2] However, their utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance.[1][3][4] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not naturally encoded in the genetic code—has become a cornerstone of medicinal chemistry to overcome these hurdles.[1][5][6] NPAAs offer a vast expansion of the chemical diversity available for peptide and peptidomimetic design, enabling the fine-tuning of pharmacological properties to create more robust and effective drug candidates.[7][8]

This technical guide provides a comprehensive overview of the core principles and applications of NPAAs in drug design. It details their classification, the advantages they confer, and presents key quantitative data. Furthermore, it supplies detailed experimental protocols for their incorporation and evaluation, alongside visualizations of critical workflows and concepts to provide a practical resource for researchers in the field.

Core Concepts: The Advantages of Designing Beyond the 20 Canonical Amino Acids

NPAAs are a diverse group of molecules that include naturally occurring amino acids found in various organisms like bacteria and fungi, as well as thousands of synthetically designed variants.[1][9] Their power in drug design lies in their unique structural features, which can be broadly categorized to achieve specific therapeutic goals.

2.1 Classification of Non-Proteinogenic Amino Acids

The structural diversity of NPAAs allows for their classification based on key modifications:

-

Chirality (L- vs. D-isomers): The substitution of standard L-amino acids with their D-enantiomers is a common strategy to confer resistance to enzymatic degradation, as human proteases are stereospecific for L-amino acids.[10]

-

Backbone Extension (α-, β-, γ-Amino Acids): Extending the carbon backbone (e.g., β-amino acids) alters the peptide's secondary structure and can protect against proteolysis.[5][11]

-

Side-Chain Modifications: This broad category includes:

-

N-Alkylation (e.g., N-methylation): Reduces hydrogen bond donating capacity, which can improve membrane permeability and proteolytic resistance.[7][12]

-

α,α-Disubstitution (e.g., α-aminoisobutyric acid): Introduces conformational constraints, locking the peptide into a specific, bioactive conformation.[13]

-

Cyclization: Side-chain to backbone or side-chain to side-chain cyclization enhances stability and can improve receptor binding affinity.

-

Introduction of Unique Moieties: Incorporating elements like fluorine or creating bioisosteres of natural side chains can modulate electronic properties, binding interactions, and metabolic stability.[5][14]

-

2.2 Key Advantages in Drug Development

The incorporation of NPAAs fundamentally improves the drug-like properties of peptide therapeutics.[1][2][3]

-

Enhanced Metabolic Stability: Peptides composed of natural amino acids are often rapidly degraded by proteases. Introducing NPAAs creates peptide bonds that are not recognized by these enzymes, significantly increasing the drug's half-life in vivo.[9][10]

-

Improved Pharmacokinetic Profile: Modifications such as N-methylation or the use of lipophilic NPAAs can enhance a peptide's ability to cross cellular membranes, leading to improved absorption and bioavailability, including the potential for oral delivery.[1][7][12]

-

Increased Potency and Selectivity: By introducing conformational rigidity, NPAAs can pre-organize a peptide into the ideal conformation for binding to its biological target. This can lead to a significant increase in binding affinity (potency) and selectivity over related targets.[6][15]

-

Access to Novel Chemical Space: NPAAs provide an almost limitless toolkit for medicinal chemists to design novel structures capable of modulating difficult drug targets, such as protein-protein interactions, that are often considered "undruggable" by small molecules.[4][5]

Quantitative Data and Applications

The impact of NPAA incorporation is quantifiable through improved pharmacokinetic parameters and binding affinities. Many approved drugs have successfully utilized this strategy to enhance their therapeutic efficacy.

Table 1: Examples of Non-Proteinogenic Amino Acids and Their Impact in Drug Design

| Non-Proteinogenic Amino Acid (NPAA) | Abbreviation | Key Structural Feature | Primary Advantage Conferred in Drug Design |

| D-Alanine | D-Ala | D-enantiomer of Alanine | Increased resistance to proteolytic degradation.[10] |

| Sarcosine | Sar | N-methylated Glycine | Enhanced proteolytic stability and improved bioavailability.[10] |

| α-Aminoisobutyric Acid | Aib | α,α-disubstituted | Induces helical conformations, constrains peptide backbone.[13] |

| Ornithine | Orn | Homolog of Lysine (one less CH₂) | Metabolic intermediate; used in peptide cyclization and as a Lysine analog.[13] |

| β-Alanine | β-Ala | β-amino acid | Alters backbone structure, provides resistance to peptidases.[13] |

| (S)-2-amino-8-octanoic acid | Aoc | Lipophilic side-chain | Increases lipophilicity, enhances cell permeability and half-life. |

| Pyroglutamic Acid | pGlu | Cyclized N-terminal Glutamate | Protects against aminopeptidases. |

| Methyltyrosine | MeTyr | Methylated Tyrosine side-chain | Increases metabolic stability.[10] |

Table 2: Approved Drugs Containing Non-Proteinogenic Amino Acids

| Drug Name | Non-Proteinogenic Amino Acid(s) | Purpose of NPAA Incorporation | Therapeutic Area |

| Carbetocin | Methyltyrosine (MeTyr) | Enhances metabolic stability compared to oxytocin.[10] | Postpartum Hemorrhage |

| Saralasin | Sarcosine (Sar), D-Alanine (D-Ala) | Sarcosine at position 1 provides resistance to aminopeptidases.[10] | Hypertension |

| Semaglutide | α-Aminoisobutyric acid (Aib) | Aib at position 8 prevents DPP-4 mediated degradation. | Type 2 Diabetes, Obesity |

| Liraglutide | Fatty acid acylated Lysine | Acylation increases albumin binding, extending plasma half-life. | Type 2 Diabetes, Obesity |

| Octreotide | D-Phenylalanine, D-Tryptophan, Threoninol | D-amino acids and the amino alcohol increase stability against proteolysis. | Acromegaly, Tumors |

| Cetrorelix | D-Alanine, D-Nal, D-Cit, D-Pal | Multiple D-amino acids provide significant resistance to enzymatic degradation. | Infertility Treatment |

| Bremelanotide | C-terminal Cysteine amide | Head-to-tail cyclization via disulfide bond enhances stability. | Hypoactive Sexual Desire Disorder |

Experimental Protocols

Successful implementation of NPAAs in drug design requires robust synthetic and analytical methodologies.

4.1 Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[15][16]

Materials:

-

Rink Amide MBHA resin (for C-terminal amides)

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to swell the resin for 30 minutes, then drain the solvent.[15]

-

Fmoc Deprotection (First Amino Acid): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin linker. c. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or NPAA, 3 equivalents to the resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered NPAAs, extend the coupling time or perform a double coupling. d. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). e. Wash the resin with DMF (5 times) and DCM (3 times).

-

Fmoc Deprotection (Subsequent Cycles): a. Add the 20% piperidine/DMF solution to the peptide-resin. b. Agitate for 5 minutes, drain, and repeat for another 10 minutes. c. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.[15] c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.

-

Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS).

4.2 Protocol: Peptide Stability Assay in Human Plasma

This protocol is designed to assess the proteolytic stability of a peptide containing NPAAs by monitoring its degradation over time in human plasma.[17][18][19]

Materials:

-

Test peptide (purified)

-

Human plasma (anticoagulated, e.g., with EDTA)

-

Incubator or water bath set to 37°C

-

Precipitation solution: Acetonitrile (ACN) with 1% formic acid

-

Internal standard (a stable, non-related peptide)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

LC-MS system for analysis

Procedure:

-

Preparation: a. Thaw frozen human plasma at 37°C and pre-warm to the same temperature. b. Prepare a stock solution of the test peptide and the internal standard in an appropriate buffer (e.g., PBS).

-

Incubation: a. In a microcentrifuge tube, add a defined volume of pre-warmed human plasma (e.g., 190 µL). b. Spike the plasma with the test peptide stock solution to achieve the desired final concentration (e.g., 10 µM). Mix gently. This is the t=0 sample. c. Immediately take an aliquot (e.g., 50 µL) and transfer it to another tube containing 150 µL of cold precipitation solution (ACN with 1% formic acid). This quenches the enzymatic reaction. d. Place the main reaction tube in the 37°C incubator.

-

Time-Course Sampling: a. At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove an aliquot (50 µL) from the incubation mixture and quench it in 150 µL of the cold precipitation solution.

-

Protein Precipitation and Sample Processing: a. Vortex all quenched samples vigorously for 30 seconds. b. Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation. c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Carefully collect the supernatant, which contains the remaining peptide, and transfer it to a clean HPLC vial for analysis.

-

LC-MS Analysis: a. Analyze the samples using a validated LC-MS method capable of separating the parent peptide from its degradation products. b. Quantify the peak area of the parent peptide at each time point.

-

Data Analysis: a. Normalize the peak area of the test peptide to the peak area of the internal standard for each time point. b. Plot the percentage of the remaining intact peptide against time. c. Calculate the half-life (t₁/₂) of the peptide in plasma by fitting the data to a first-order decay curve.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows in the application of non-proteinogenic amino acids.

Caption: Logical workflow for improving peptide drug properties using NPAAs.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 14. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]